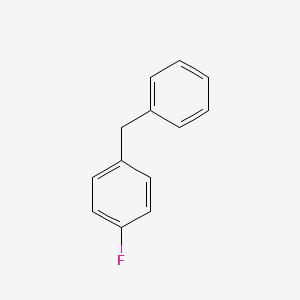

1-Benzyl-4-fluorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBAIUWZPOIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345405 | |

| Record name | 4-Fluorodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-79-1 | |

| Record name | 4-Fluorodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 587-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 4 Fluorobenzene and Analogues

Classical and Modern Synthetic Routes to 1-Benzyl-4-fluorobenzene

The construction of the this compound scaffold can be approached through several strategic disconnections. The most common strategies involve either forming the bond between a fluorinated aromatic ring and a benzyl (B1604629) group or introducing the fluorine atom onto a pre-assembled diarylmethane framework. These approaches are dominated by Friedel-Crafts reactions and nucleophilic substitution reactions.

Friedel-Crafts Alkylation Approaches for Aryl-Benzyl Linkages

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for the formation of the C-C bond between an aromatic ring and an alkyl or acyl group. beilstein-journals.orgnih.gov In the context of this compound synthesis, this can be achieved through either a one-step direct alkylation or a two-step acylation-reduction sequence.

A reliable and widely used method for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of fluorobenzene (B45895) with benzoyl chloride to form 4-fluorobenzophenone (B154158), followed by the reduction of the ketone functionality to a methylene (B1212753) group. wikipedia.organnamalaiuniversity.ac.in This approach is often preferred over direct alkylation as it avoids potential issues of polyalkylation and carbocation rearrangements. libretexts.org

The initial Friedel-Crafts acylation is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. libretexts.org The reaction between fluorobenzene and benzoyl chloride in the presence of AlCl₃ selectively produces the para-substituted product, 4-fluorobenzophenone, in good yields. Other catalytic systems, such as trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates (Re(OTf)₃), have also been shown to be highly effective, offering excellent selectivity for the para-isomer. sioc-journal.cn

| Catalyst System | Temperature (°C) | Reaction Time (h) | Selectivity for p-isomer (%) | Yield (%) |

| La(OTf)₃ and TfOH | 140 | 4 | 99 | 87 |

Once the 4-fluorobenzophenone intermediate is obtained, the carbonyl group is reduced to a methylene bridge to yield the final product, this compound. Several classical reduction methods can be employed for this transformation, including the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.organnamalaiuniversity.ac.inalfa-chemistry.comtcichemicals.compharmaguideline.combyjus.comlibretexts.orgucla.edumasterorganicchemistry.com Catalytic hydrogenation over a palladium catalyst is another viable method for this reduction. researchgate.netresearchgate.netepa.gov

Reduction of 4-Fluorobenzophenone

| Reduction Method | Reagents | Conditions |

| Clemmensen Reduction | Zn(Hg), HCl | Heating |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol | High temperature |

| Catalytic Hydrogenation | H₂, Pd/C | Pressure |

The direct Friedel-Crafts alkylation of fluorobenzene with a benzyl halide, such as benzyl chloride, in the presence of a Lewis acid catalyst offers a more direct, one-step route to this compound. beilstein-journals.org However, this method can be complicated by issues such as polyalkylation, where more than one benzyl group is introduced onto the fluorobenzene ring, and the regioselectivity of the reaction, which can lead to a mixture of ortho, meta, and para isomers. libretexts.org The fluorine atom is an ortho, para-directing group, which favors the formation of 1-benzyl-2-fluorobenzene and this compound. The choice of catalyst and reaction conditions can influence the isomeric ratio of the products. Lewis acids such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used to catalyze this reaction. beilstein-journals.org

Nucleophilic Substitution Reactions in the Synthesis of this compound Derivatives

Nucleophilic substitution reactions provide an alternative strategy for the synthesis of this compound and its derivatives. These methods can involve either the introduction of the fluorine atom onto a pre-existing benzylbenzene scaffold or the formation of the aryl-benzyl bond through a nucleophilic attack.

Halogen exchange, often referred to as the Halex process, is a powerful method for introducing fluorine into an aromatic ring that already contains another halogen, such as chlorine or bromine. google.com This nucleophilic aromatic substitution reaction typically employs a fluoride (B91410) salt, such as potassium fluoride (KF), as the fluorine source. researchgate.net For the synthesis of this compound, this would involve the treatment of a precursor like 1-benzyl-4-chlorobenzene with a fluoride source under high temperatures. The presence of a phase-transfer catalyst can facilitate the reaction. researchgate.net The success of this reaction is often dependent on the activation of the aromatic ring towards nucleophilic attack.

Deoxofluorination is a process that converts a hydroxyl group into a fluorine atom. In the context of synthesizing derivatives of this compound, this method can be applied to a benzylic alcohol precursor. For instance, (4-fluorophenyl)(phenyl)methanol can be treated with a deoxofluorinating agent to yield this compound. Common deoxofluorinating reagents include diethylaminosulfur trifluoride (DAST) and its analogues. This approach is particularly useful for synthesizing compounds with a fluorine atom at the benzylic position, which are analogues of the target molecule.

Cross-Coupling Reactions for C-C Bond Formation in this compound Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. These reactions are pivotal in constructing the diarylmethane scaffold of this compound.

Palladium catalysis is a versatile and widely used tool for C-C bond formation. Several palladium-catalyzed cross-coupling reactions can be employed for the synthesis of this compound, including the Suzuki-Miyaura and Negishi couplings.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron reagent with an organic halide, is a powerful method for this transformation. For instance, the coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective route to diarylmethane systems. This reaction demonstrates good functional group tolerance and can be performed with low catalyst loading. The use of potassium aryltrifluoroborates is advantageous due to their stability and increased nucleophilicity compared to boronic acids.

| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl bromide + 4-Fluorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | High |

| 4-Fluorobenzyl bromide + Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | Moderate to Good |

The Negishi coupling offers another robust palladium-catalyzed route, utilizing organozinc reagents. This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. The in situ generation of organozinc reagents from the corresponding organic halides simplifies the procedure and avoids the handling of sensitive organometallic compounds.

| Coupling Partners | Catalyst | Additive | Solvent | Temperature | Yield (%) |

| Benzyl halide + 4-Bromofluorobenzene | PdCl₂(Amphos)₂ | TMEDA | Water | Room Temp. | High |

| 4-Fluorobenzyl chloride + Phenylzinc reagent | Pd(dppf)Cl₂-DCM | - | THF | 100 (Microwave) | Good |

Copper-catalyzed cross-coupling reactions provide a cost-effective and environmentally benign alternative to palladium-based systems. These methods are effective for the synthesis of fluorinated benzyl compounds.

One notable approach is the copper-catalyzed cross-coupling of functionalized arylmagnesium reagents (Grignard reagents) with benzylic halides. This reaction proceeds smoothly in the presence of a copper catalyst, such as copper(I) cyanide, and can tolerate a variety of functional groups.

| Coupling Partners | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluorophenylmagnesium bromide + Benzyl bromide | CuCN·2LiCl | P(OMe)₃ | THF | -20 to 20 | Good |

| Phenylmagnesium bromide + 4-Fluorobenzyl bromide | CuBr₂ | - | THF | 67 | Up to 93% |

Direct C-H Fluorination and Functionalization Routes

Direct C-H fluorination has emerged as a highly attractive strategy for the synthesis of organofluorine compounds, as it avoids the pre-functionalization of starting materials. This section explores both photocatalytic and metal-free approaches to benzylic C-H fluorination.

Visible light photoredox catalysis has revolutionized organic synthesis by enabling the activation of stable C-H bonds under mild conditions. In the context of benzylic C-H fluorination, a photoexcited catalyst can initiate a hydrogen atom transfer (HAT) process from the benzylic position, generating a benzylic radical. This radical can then be trapped by a fluorine source.

A common mechanism involves the use of a photocatalyst, such as an iridium complex or an organic dye, which, upon excitation by visible light, can abstract a hydrogen atom from the benzylic position. The resulting benzylic radical is then oxidized to a carbocation, which is subsequently trapped by a nucleophilic fluoride source. Alternatively, the photoexcited catalyst can generate a potent HAT reagent that abstracts the benzylic hydrogen, followed by fluorine atom transfer from an electrophilic fluorine source like Selectfluor.

| Substrate | Photocatalyst | Fluorine Source | Light Source | Key Mechanistic Step |

| Toluene derivative | 9-Fluorenone | Selectfluor | Visible Light | Hydrogen Atom Transfer |

| Alkylbenzene | Acridinium salt | Selectfluor | Visible Light | Single Electron Transfer |

| Toluene derivative | Ir(III) complex | Et₃N·3HF | Blue Light | Oxidative Radical-Polar Crossover |

Metal-free C-H fluorination methods offer the advantage of avoiding potentially toxic and expensive transition metal catalysts. These protocols often rely on radical processes initiated by non-metallic reagents.

One such approach involves the use of N-fluorobenzenesulfonimide (NFSI) as both a fluorine source and a precursor to a radical initiator. In some systems, a catalytic amount of an N-oxyl radical precursor can be used to generate a HAT reagent that selectively abstracts a benzylic hydrogen. The resulting carbon-centered radical is then trapped by an electrophilic fluorine source. These reactions are typically characterized by their operational simplicity and good functional group tolerance.

| Reagent System | Key Intermediate | Mechanistic Feature |

| N,N-dihydroxypyromellitimide / Selectfluor | N-oxyl radical | Radical chain reaction |

| NFSI (in the absence of metal) | Nitrogen-centered radical | Polar mechanism in some cases |

Stereoselective Synthesis of Enantiopure this compound Analogues

The development of stereoselective methods for the synthesis of chiral molecules is a paramount goal in modern organic chemistry, particularly for the preparation of pharmaceuticals. The synthesis of enantiopure analogues of this compound, which possess a stereocenter at the benzylic carbon, is an area of active research.

One promising strategy involves the enantioselective copper-catalyzed nucleophilic substitution of polyfluoroarenes. This method allows for the synthesis of chiral polyfluoroaryl diarylmethanes with high enantioselectivity. The use of a chiral sulfoxide (B87167) phosphine (B1218219) (SOP) ligand is crucial for achieving high levels of stereocontrol.

Another approach is the rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes, followed by oxidation, to produce chiral triarylmethanes with high enantioselectivity. This method demonstrates the potential for creating complex chiral scaffolds containing the diarylmethane motif.

Furthermore, biocatalytic methods, such as the use of ene reductases for the asymmetric reduction of α-fluoroenones, are emerging as powerful tools for the synthesis of chiral alkyl fluorides. While not directly producing diarylmethanes, these enzymatic methods highlight the potential of biocatalysis in creating stereogenic centers bearing a fluorine atom.

The stereoselective reduction of prochiral ketones, such as 4-fluorobenzophenone derivatives, using chiral catalysts or reagents is another viable route to enantiopure benzylic alcohols, which can then be further functionalized to the desired this compound analogues.

| Method | Catalyst/Reagent | Ligand | Key Feature | Enantiomeric Excess (ee) |

| Enantioselective Cu-Catalyzed Nucleophilic Substitution | Copper complex | Chiral Sulfoxide Phosphine (SOP) | Synthesis of chiral polyfluoroaryl diarylmethanes | Up to 99% |

| Enantioselective Rh-Catalyzed C-H Functionalization | Dirhodium tetracarboxylate | Chiral carboxylate | Synthesis of chiral triarylmethanes | Up to 93% |

| Biocatalytic Asymmetric Reduction | Ene Reductase | - | Reduction of α-fluoroenones | High |

Asymmetric Catalysis in Benzylic Fluorination

The direct asymmetric fluorination of benzylic C-H bonds is a highly desirable transformation for the synthesis of chiral organofluorine compounds. This approach offers an atom-economical and efficient route to enantiomerically enriched benzyl fluorides. Research in this area has explored various catalytic systems, including transition-metal catalysis and organocatalysis, to achieve high yields and enantioselectivities.

Transition-metal catalysis has emerged as a powerful tool for stereoselective C-H functionalization. Palladium-catalyzed reactions, for instance, have been developed for the enantioselective fluorination of benzylic C(sp³)–H bonds. These methods often employ a transient chiral directing group to control the stereochemical outcome. The choice of a bulky amino transient directing group can dictate the stereochemistry and promote the C–F reductive elimination through an inner-sphere pathway. d-nb.info

Copper-catalyzed radical relay mechanisms have also been utilized for the efficient synthesis of secondary and tertiary benzyl fluorides. In these systems, an excess of a fluorine source like N-fluorobenzenesulfonimide (NFSI) can function as both the fluorine source and a hydrogen atom transfer (HAT) reagent precursor. beilstein-journals.org A copper(I) catalyst can abstract a fluorine atom from NFSI to generate an N-centered radical that selectively abstracts a benzylic hydrogen, leading to a benzylic radical. Subsequent fluorine-atom-transfer (FAT) from the in-situ generated Cu(II)F or another molecule of NFSI yields the desired benzyl fluoride. beilstein-journals.org

Manganese-based catalysts, such as manganese salen and manganese porphyrin complexes, have also been successfully employed in the preparation of a range of secondary benzyl fluorides via C-H fluorination. beilstein-journals.org The efficiency of these reactions can be influenced by the electronic properties of the substrate, with electron-withdrawing groups on the aryl ring sometimes requiring modified conditions, such as the addition of silver fluoride. beilstein-journals.org

The following table summarizes representative results from asymmetric benzylic fluorination reactions, showcasing the performance of different catalytic systems.

Table 1: Asymmetric Catalysis in Benzylic Fluorination This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst/Method | Substrate Type | Fluorinating Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Palladium(II)/Chiral Ligand | Benzylic C(sp³)–H with directing group | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 61-75 | High | beilstein-journals.org |

| Copper(I)/NFSI | Secondary and Tertiary Benzylic C(sp³)–H | NFSI | Good | N/A | beilstein-journals.org |

| Manganese Salen/AgF | Secondary Benzylic C(sp³)–H | HF | Good | N/A | beilstein-journals.org |

Diastereoselective Approaches to Fluorinated Benzyl Derivatives

Diastereoselective synthesis provides another powerful strategy for controlling the stereochemistry of fluorinated benzyl derivatives, particularly for molecules with multiple stereocenters. These methods often involve the use of chiral auxiliaries or substrates that bias the stereochemical outcome of the fluorination reaction.

One notable example is the stereodivergent synthesis of products bearing both allylic quaternary and vicinal fluorinated tetrasubstituted stereocenters. This has been achieved through a bimetallic iridium/magnesium-catalyzed allylic alkylation of α-fluoro benzothiazolyl acetamides. acs.org This dual catalytic system allows for the selective formation of all four possible stereoisomers with high diastereoselectivity and enantioselectivity by judicious choice of the chiral ligands for each metal. acs.org

The synthesis of β-fluoroamines, an important structural motif in medicinal chemistry, can be achieved through the diastereoselective hydrofluorination of aziridines. This reaction can be promoted by Lewis base catalysis, which generates an amine-HF reagent in situ from benzoyl fluoride and a non-nucleophilic alcohol. ucla.edu This method has been shown to be effective for the regio- and diastereoselective ring-opening of various aziridines. ucla.edu

Furthermore, the stereoselective synthesis of benzylic fluorides has been accomplished via the ring-opening hydrofluorination of aryl epoxides. Treatment of these epoxides with a Lewis acid such as BF₃·OEt₂ can lead to the formation of syn-fluorohydrins with high diastereoselectivity. nih.govox.ac.uk This SN1-type epoxide ring-opening process provides a valuable route to β-fluoroamphetamines and related structures. nih.govox.ac.ukbath.ac.uk

The table below presents data from various diastereoselective approaches to fluorinated benzyl derivatives, highlighting the levels of stereocontrol achieved.

Table 2: Diastereoselective Synthesis of Fluorinated Benzyl Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reaction Type | Substrate | Reagents | dr | ee (%) | Reference |

|---|---|---|---|---|---|

| Ir/Mg-Catalyzed Allylic Alkylation | α-Fluoro benzothiazolyl acetamide | Trisubstituted allylic carbonate, Chiral ligands | 11:1 to 20:1 | 99 | acs.org |

| Hydrofluorination of Aziridines | N-Protected Aziridine | PhCOF, HFIP, DBN | Diastereoselective | N/A | ucla.edu |

| Epoxide Ring-Opening | Substituted Aryl Epoxide | BF₃·OEt₂ | syn-selective | N/A | nih.govox.ac.ukbath.ac.uk |

Enantiomeric Purity Determination in Fluorinated Benzyl Compounds

The determination of enantiomeric purity is a critical aspect of asymmetric synthesis. For fluorinated benzyl compounds, the two most common and powerful techniques are nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents and high-performance liquid chromatography (HPLC) with chiral stationary phases.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid and effective method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which results in different chemical shifts for corresponding nuclei in the two enantiomers. For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. The presence of a fluorine atom, even if remote from the stereocenter, can lead to significant enantiodifferentiation in the ¹⁹F NMR spectrum upon complexation with a suitable CSA. acs.orgnih.govrsc.org Azaheterocycle-containing diphenylmethanols have been developed as effective CSAs for the chiral discrimination of α-substituted carboxylic acids, including fluorinated analogues, via ¹⁹F NMR. nih.govscispace.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and highly accurate method for separating enantiomers and determining their ratios. researchgate.net This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. sigmaaldrich.com For benzyl derivatives, such as chiral benzyl alcohols, derivatization with an achiral reagent can sometimes enhance the separation on a CSP like N-(3,5-dinitrobenzoyl)-D-phenylglycine. researchgate.net The choice of the CSP and the mobile phase is crucial for achieving good resolution. hplc.eusigmaaldrich.com Fluorinated stationary phases have also been developed and can offer unique selectivity for the separation of fluorinated compounds. chromatographyonline.com

The following table provides examples of the application of chiral HPLC for the determination of enantiomeric purity of compounds related to fluorinated benzyl derivatives.

Table 3: Enantiomeric Purity Determination by Chiral HPLC This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |

|---|---|---|---|---|---|

| Derivatized Benzyl Alcohols | N-(3,5-dinitrobenzoyl)-D-phenylglycine | Hexane/iPrOH/TFA | 1.08 - 2.86 | 1.05 - 1.13 | researchgate.net |

| β-Fluoroamphetamines | (Not specified) | (Not specified) | (Not specified) | (Not specified) | nih.gov |

Mechanistic Investigations of Reactions Involving 1 Benzyl 4 Fluorobenzene

C-F Bond Activation Mechanisms in Fluorinated Benzyl (B1604629) Systems

The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. In benzylic systems like 1-benzyl-4-fluorobenzene, the proximity of the phenyl group offers unique pathways for activating this otherwise inert bond. The mechanism of C-F bond activation in such systems is a subject of detailed research and is understood to proceed through various pathways, including S_N1 and S_N2 mechanisms, often influenced by factors such as solvent, nucleophile strength, and catalysis.

S_N1 Pathways and Benzylic Carbocation Intermediates

The unimolecular nucleophilic substitution (S_N1) mechanism involves a two-step process where the leaving group departs in the rate-determining step to form a carbocation intermediate, which is then attacked by a nucleophile. In the case of this compound, the formation of a benzylic carbocation is a plausible pathway, particularly under conditions that favor ionization, such as in the presence of polar protic solvents or strong hydrogen bond donors. wikipedia.org

The stability of the benzylic carbocation is a critical factor in promoting the S_N1 pathway. The positive charge on the benzylic carbon can be delocalized into the adjacent phenyl ring through resonance, thereby stabilizing the intermediate. For this compound, the fluorine substituent on the benzyl group is expected to have a minor electronic effect on the stability of the carbocation on the other ring. Studies on substituted benzyl systems have shown that the stability of the benzylic carbocation is a key determinant of the reaction pathway. wikipedia.org

A dissociative S_N1 mechanism is often proposed for reactions of benzylic fluorides when strong hydrogen bond donors like hexafluoroisopropanol (HFIP) are used. nih.gov These donors associate with the fluorine atom, facilitating the ionization of the C-F bond to generate a benzylic carbocation. wikipedia.org

S_N2 Mechanisms and Transition State Stabilization

The bimolecular nucleophilic substitution (S_N2) mechanism is a one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. This concerted mechanism proceeds through a pentacoordinate transition state. For this compound, an S_N2 pathway is favored by strong nucleophiles and polar aprotic solvents.

Computational studies on the S_N2 identity exchange reactions of para-substituted benzyl fluorides (RC_6H_4CH_2F) have provided significant insights into the transition state stabilization. acs.org These studies, which include the para-fluoro derivative, reveal that the S_N2 reactivity of benzylic compounds is largely governed by the intrinsic electrostatic interaction between the reacting fragments. acs.org A strong linear dependence is observed between the computed electrostatic potential at the benzylic carbon and the S_N2 activation energies. acs.org

The "benzylic effect," which describes the enhanced reactivity of benzylic substrates in S_N2 reactions compared to their methyl counterparts, has been computationally validated. For the benzyl fluoride (B91410) system, the S_N2 barrier for fluoride identity exchange is calculated to be lower than that of methyl fluoride by approximately 3.8 kcal mol⁻¹. acs.org This acceleration is attributed to electrostatic interactions rather than significant delocalization of nucleophilic charge into the aromatic ring in the transition state. acs.org

| Reactant System | Reaction Barrier (kcal/mol) | Reference |

|---|---|---|

| C6H5CH2F + F- | Lower than CH3F + F- by 3.8 | acs.org |

Role of Hydrogen Bonding in C-F Activation

Hydrogen bonding plays a crucial role in activating the C-F bond of benzylic fluorides for nucleophilic substitution and Friedel-Crafts reactions. nih.govresearchgate.net Although the fluorine atom in an organic molecule is a weak hydrogen bond acceptor, specific interactions with strong hydrogen bond donors can significantly lower the energy barrier for C-F bond cleavage. researchgate.net

Solvents and additives that can act as hydrogen bond donors, such as water, triols, and hexafluoroisopropanol (HFIP), have been shown to promote the activation of benzylic C-F bonds. nih.gov These donors interact with the fluorine atom, polarizing the C-F bond and stabilizing the departing fluoride ion, thereby facilitating either an S_N1 or S_N2 pathway depending on the reaction conditions. wikipedia.org For instance, DFT calculations on the S_N2 reaction of benzyl fluoride with morpholine (B109124) in the presence of water molecules show stabilization of the transition state through F···H₂O interactions. researchgate.net

In Friedel-Crafts reactions of benzyl fluorides, a mechanism involving C-F bond activation through hydrogen bonding has been proposed, which avoids the need for strong Lewis acids. researchgate.netnih.govnjit.edudntb.gov.ua This approach allows for the selective reaction of benzylic C-F bonds under mild conditions. researchgate.netnih.govnjit.edudntb.gov.ua

Lewis Acid Catalysis in C-F Bond Functionalization

Lewis acids can facilitate the functionalization of C-F bonds by coordinating to the fluorine atom, which weakens the bond and promotes the formation of a carbocation intermediate. This strategy is particularly effective for the activation of the strong C-F bond in compounds like this compound.

In the context of polyfluorinated benzyl halides, strong Lewis acids like antimony pentafluoride (SbF_5) have been used to catalyze carbonylation reactions. nih.gov These reactions proceed via the generation of benzylic carbocations, which then react with carbon monoxide. nih.gov While this demonstrates the feasibility of Lewis acid catalysis for C-F bond activation in related systems, the choice of Lewis acid is critical to avoid unwanted side reactions.

More recent developments have focused on using Lewis acids in conjunction with other reagents to achieve catalytic C-F bond functionalization. For instance, the combination of a Lewis acid with a silylating agent can enable the catalytic turnover by sequestering the fluoride ion. nih.gov This approach has been applied to the copper-catalyzed C-H fluorination of benzylic positions, followed by a Lewis acid-promoted substitution of the newly installed fluoride. nih.gov

| Benzylic Substrate Type | Lewis Acid/Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| Polyfluorinated Benzyl Halides | SbF5 | Carbonylation | nih.gov |

| Benzyl Fluorides (in situ generated) | Lewis Acids (general) | Nucleophilic Substitution | nih.gov |

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound provide valuable information about the reaction mechanism, including the nature of the transition state and the stability of intermediates.

Kinetic Isotope Effects in Fluorination and Substitution Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (k_L/k_H). Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, are particularly useful for distinguishing between S_N1 and S_N2 mechanisms at a benzylic carbon. wikipedia.org

In an S_N1 reaction of a benzylic substrate, the hybridization of the alpha-carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a significant secondary deuterium (B1214612) KIE (k_H/k_D) that is typically greater than 1.10. cdnsciencepub.com Conversely, in an S_N2 reaction, the alpha-carbon remains sp³ hybridized in the transition state, resulting in a smaller secondary deuterium KIE, often close to unity or even slightly inverse (less than 1). wikipedia.orgcdnsciencepub.com

| Mechanism | Hybridization Change at Cα | Typical kH/kD per α-D | Reference |

|---|---|---|---|

| SN1 | sp3 → sp2 | > 1.07 | cdnsciencepub.com |

| SN2 | sp3 → sp3 | < 1.04 | cdnsciencepub.com |

Activation Energy Analysis for Benzylic Systems

Specific activation energy data for reactions involving this compound are not available in the reviewed literature.

Influence of Solvent and pH on Reaction Pathways

While the influence of solvent and pH on chemical reactions is a fundamental concept, specific studies detailing these effects on the reaction pathways of this compound were not found.

Computational Chemistry for Mechanistic Elucidation

Density Functional Theory (DFT) Studies on C-F Activation

No specific DFT studies focused on the C-F activation of this compound have been identified in the available literature.

Ab Initio Methods for Reaction Pathway Analysis

There are no available ab initio studies that specifically analyze the reaction pathways of this compound.

Modeling Transition States and Intermediate Structures

Specific models of transition states and intermediate structures for reactions involving this compound are not documented in the searched scientific papers.

Derivatization Strategies and Functionalization of 1 Benzyl 4 Fluorobenzene

Modification of the Benzyl (B1604629) Moiety in 1-Benzyl-4-fluorobenzene

The benzylic carbon of this compound is a key site for chemical modification due to its increased reactivity. This reactivity stems from the stabilization of reaction intermediates, such as radicals, carbocations, and carbanions, by the adjacent phenyl ring. libretexts.org

Alkylation and acylation reactions at the benzylic carbon of this compound can be achieved through various methods, including Friedel-Crafts type reactions. wikipedia.orgmt.com These reactions typically involve the generation of an electrophile that is then attacked by the electron-rich aromatic ring. However, direct alkylation or acylation at the benzylic carbon itself requires the generation of a nucleophilic benzylic species.

One common approach involves the deprotonation of the benzylic carbon using a strong base to form a benzylic carbanion. This nucleophilic intermediate can then react with alkyl halides or acylating agents to introduce new carbon-carbon bonds. The stability of the benzylic carbanion is enhanced by the delocalization of the negative charge into the phenyl ring.

Alternatively, Friedel-Crafts alkylation and acylation can occur on the aromatic rings of this compound. The benzyl group is an activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. This can lead to a mixture of products, and controlling the regioselectivity can be a challenge. libretexts.org

Table 1: Alkylation and Acylation Reactions at the Benzylic Position

| Reaction Type | Reagents | Product(s) | Notes |

| Benzylic Alkylation | 1) Strong Base (e.g., n-BuLi) 2) Alkyl Halide (R-X) | 1-(1-Alkylbenzyl)-4-fluorobenzene | The reaction proceeds via a benzylic carbanion intermediate. |

| Benzylic Acylation | 1) Strong Base (e.g., LDA) 2) Acyl Chloride (RCOCl) | 1-(4-Fluorophenyl)-1-phenylethanone derivative | The acyl group is introduced at the benzylic carbon. |

| Friedel-Crafts Alkylation | Alkyl Halide (R-X), Lewis Acid (e.g., AlCl₃) | Mixture of ortho- and para-alkylated products on either aromatic ring | Polyalkylation is a common side reaction. libretexts.org Carbocation rearrangements are possible. libretexts.org |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | Mixture of ortho- and para-acylated products on either aromatic ring | The acyl group is deactivating, preventing polyacylation. libretexts.org |

The benzylic position of this compound is susceptible to both oxidation and reduction reactions. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for oxidation. lumenlearning.com Strong oxidizing agents can convert the benzylic methylene (B1212753) group into a carbonyl group.

Vigorous oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will cleave the C-C bond and oxidize the benzylic carbon to a carboxylic acid, yielding 4-fluorobenzoic acid and benzoic acid. masterorganicchemistry.com Milder oxidation conditions can lead to the formation of a ketone, 4-fluorobenzophenone (B154158).

Reduction of the benzylic position, if it were oxidized to a ketone, can be achieved through methods like the Wolff-Kishner or Clemmensen reductions, which would regenerate the methylene bridge. chemistrysteps.com

Table 2: Oxidation and Reduction Reactions at the Benzylic Position

| Reaction Type | Reagents | Product(s) | Notes |

| Vigorous Oxidation | KMnO₄, heat or H₂CrO₄ | 4-Fluorobenzoic acid and Benzoic acid | Requires at least one benzylic hydrogen. lumenlearning.com |

| Mild Oxidation | Milder oxidizing agents (e.g., CrO₃ in acetic acid) | 4-Fluorobenzophenone | Selectively oxidizes the methylene to a ketone. |

| Reduction of Ketone | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | This compound | Reduces the carbonyl group back to a methylene group. chemistrysteps.com |

Functionalization of the Fluorobenzene (B45895) Ring

The fluorobenzene ring of this compound can undergo several types of reactions to introduce new functional groups. The fluorine atom and the benzyl group influence the regioselectivity of these reactions.

In electrophilic aromatic substitution (EAS) reactions, the fluorobenzene ring is attacked by an electrophile. The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, it is also an ortho-, para-director because of the lone pairs of electrons that can be donated to the ring through resonance. youtube.com The benzyl group is an activating, ortho-, para-directing group. The outcome of an EAS reaction on the fluorobenzene ring of this compound will be influenced by the interplay of these directing effects.

Table 3: Electrophilic Aromatic Substitution on the Fluorobenzene Ring

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Benzyl-4-fluoro-2-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Benzyl-2-bromo-4-fluorobenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Fluorobenzyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-Benzyl-4-fluoro-2-alkylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (5-Benzyl-2-fluorophenyl)(phenyl)methanone |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom can act as a leaving group. For SₙAr to occur, the fluorobenzene ring must be activated by the introduction of a strong electron-withdrawing group, such as a nitro group, ortho or para to the fluorine. The benzyl group itself is not sufficiently electron-withdrawing to promote this reaction under standard conditions.

Once an activating group is in place, a variety of nucleophiles can displace the fluoride (B91410) ion. The reactivity order for halogens as leaving groups in SₙAr is F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions. libretexts.org This is because the rate-determining step is the attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine. youtube.com

Table 4: Nucleophilic Aromatic Substitution on an Activated Fluorobenzene Ring

| Activating Group (ortho/para to F) | Nucleophile | Product |

| -NO₂ | -OH | 4-Benzyl-2-nitrophenol |

| -NO₂ | -OCH₃ | 1-Benzyl-4-methoxy-2-nitrobenzene |

| -NO₂ | -NH₂ | 4-Benzyl-2-nitroaniline |

| -CN | -OR | 4-(Alkoxy)-3-benzylbenzonitrile |

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. sioc-journal.cn This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a functional group exclusively at the ortho position.

In the context of this compound, while the fluorine atom and the benzyl group are not strong DMGs, it is conceivable to introduce a suitable DMG onto the fluorobenzene ring to direct ortho-lithiation. For example, conversion of the benzyl group to a stronger DMG or introduction of a DMG at another position on the ring could enable this strategy.

Table 5: Potential Directed ortho Metalation Strategy

| Directing Metalation Group (DMG) | Base | Electrophile (E⁺) | Product |

| -CONR₂ | n-BuLi/TMEDA | R-X | 2-Alkyl-N,N-dialkyl-5-benzyl-4-fluorobenzamide |

| -OMe | s-BuLi | (CH₃)₃SiCl | 1-Benzyl-4-fluoro-2-methoxy-3-(trimethylsilyl)benzene |

| -SO₂NR₂ | t-BuLi | CO₂ | 5-Benzyl-4-fluoro-2-(N,N-dialkylsulfamoyl)benzoic acid |

Conjugation and Linker Chemistry for this compound Derivatives

The molecular framework of this compound serves as a scaffold that can be chemically modified to enable its conjugation to other molecules. Derivatization strategies are employed to introduce reactive functional groups onto the aromatic rings or the benzylic bridge, transforming the parent compound into a building block for larger, more complex structures. These strategies are central to creating linkers for applications in medicinal chemistry and materials science. The focus of this section is on two prevalent conjugation methods: the formation of stable triazole rings via click chemistry and the creation of amide and ester linkages.

Click Chemistry for Triazole Formation

Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. organic-chemistry.orgnih.gov The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net This reaction is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native processes. nih.govnih.gov

For this compound to be utilized in CuAAC-based conjugation, it must first be derivatized to possess either a terminal alkyne or an azide functional group. This can be achieved through standard synthetic transformations. For example, an azide derivative, such as 1-(azidomethyl)-4-fluorobenzene (B186705) or benzyl azide itself, can be synthesized and reacted with an alkyne-containing molecule. researchgate.netvnu.edu.vnresearchgate.net Conversely, an alkyne group can be installed on the this compound scaffold to allow reaction with an azide-functionalized molecule.

The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. sigmaaldrich.comthermofisher.com The resulting 1,2,3-triazole ring serves as a robust and stable linker, connecting the this compound moiety to another molecule. researchgate.net The triazole linkage is not susceptible to hydrolysis, oxidation, or reduction, making it a permanent bridge. thermofisher.com Furthermore, the triazole ring is more than just a passive linker; its dipole moment and hydrogen bond accepting capabilities allow it to interact with biological targets. nih.govnih.gov

Table 1: Key Components in Triazole Formation via Click Chemistry

| Role | Compound Type | Example | Description |

|---|---|---|---|

| Functionalized Substrate | Azide Derivative | Benzyl azide | A derivative of the core molecule containing a reactive azide group. |

| Functionalized Substrate | Alkyne Derivative | Phenylacetylene | A molecule containing a terminal alkyne to react with the azide. vnu.edu.vnresearchgate.net |

| Catalyst | Copper(I) Source | [Cu(CH₃CN)₄]PF₆ or CuSO₄/Sodium Ascorbate | Accelerates the cycloaddition reaction by orders of magnitude. vnu.edu.vnresearchgate.netthermofisher.com |

| Product Linkage | 1,2,3-Triazole | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | A stable, five-membered heterocyclic ring linking the two substrates. vnu.edu.vnresearchgate.net |

Formation of Amide and Ester Linkages

Amide and ester bonds are fundamental linkages in chemistry and biology. The formation of these bonds represents a classical and versatile strategy for conjugating derivatives of this compound to other molecules, such as peptides, drugs, or polymers. This approach requires the introduction of appropriate functional groups, namely carboxylic acids, amines, or alcohols, onto the this compound structure.

Amide Bond Formation: To form an amide linkage, a derivative of this compound bearing a carboxylic acid must be reacted with an amine, or conversely, an amine-functionalized derivative must be reacted with a carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures to drive off water. walisongo.ac.id Therefore, the carboxylic acid is usually "activated" first. Common methods include:

Conversion to Acid Chlorides: The carboxylic acid is converted to a more reactive acid chloride, which then readily reacts with an amine. walisongo.ac.id

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate reaction with the amine under mild conditions. researchgate.net

Catalytic Methods: Boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines at elevated temperatures. walisongo.ac.idresearchgate.net

For instance, a derivative such as 4-(4-fluorobenzyl)benzoic acid could be coupled with an amine-containing molecule to yield a stable amide conjugate.

Ester Bond Formation: Ester linkages are typically formed by the reaction of a carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an alcohol with a more reactive carboxylic acid derivative like an acid chloride or anhydride. Fluorine-containing benzyl ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and agricultural chemicals. google.com The synthesis can involve the reaction of a functionalized benzyl alcohol with a carboxylic acid. researchgate.net For example, (4-fluorophenyl)methanol could be esterified with a carboxylic acid-bearing molecule. Alternatively, a carboxylic acid derivative of this compound could be reacted with an alcohol.

These conjugation methods provide stable, covalent linkages, allowing the properties of the this compound scaffold to be combined with those of other chemical entities.

Table 2: Research Findings on Amide and Ester Formation

| Linkage Type | Reactants | Method/Catalyst | Key Finding |

|---|---|---|---|

| Amide | Carboxylic Acid + Amine | Boric Acid | Boric acid can effectively catalyze the direct condensation of carboxylic acids and amines to form amides. walisongo.ac.idresearchgate.net |

| Amide | Hydrocinnamic Acid + Benzylamine | Coupling Reagents (e.g., DCC) | Coupling reagents are a standard method for forming amide bonds under mild conditions, avoiding the need for harsh acid chlorides. walisongo.ac.id |

| Ester | Benzyl Alcohol + Carboxylic Acid | Acid Catalysis | Fluorine-containing benzyl alcohols can be produced and subsequently esterified to create useful intermediates. google.com |

| Ester | Benzyl Esters | Ferric(III) Chloride | Benzyl esters can be converted into acid chloride intermediates, which then react with alcohols to form new esters. researchgate.net |

Applications of 1 Benzyl 4 Fluorobenzene in Synthetic Research

Role as a Key Intermediate in Complex Molecule Synthesis

The 4-fluorobenzyl group is a prevalent structural motif in a variety of functional molecules. Its incorporation can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable building block in synthetic endeavors. rsc.org Derivatives like 4-fluorobenzyl bromide are frequently used as high-purity reagents for introducing this moiety through nucleophilic substitution reactions. nbinno.comsigmaaldrich.com

The 1-benzyl-4-fluorobenzene framework is a critical intermediate in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals. nbinno.com The presence of the fluorine atom can enhance biological activity and improve pharmacokinetic profiles. rsc.org For instance, the related intermediate 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a key starting material for synthesizing molecules with potential therapeutic applications for metabolic diseases, as well as antiviral and antibacterial agents. nbinno.com In the agrochemical sector, fluorinated compounds often exhibit enhanced efficacy and metabolic resistance. The 4-fluorobenzyl unit is incorporated into various pesticide and herbicide candidates to leverage these beneficial properties.

A notable example in medicinal chemistry involves the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, evaluated for antimycobacterial activity. nih.gov In this series, the introduction of a fluorine atom at the 4-position of the benzyl (B1604629) group (as in compound 9o ) resulted in one of the most potent molecules against M. tuberculosis. nih.gov This highlights the strategic use of the 4-fluorobenzyl moiety to fine-tune biological activity.

| Compound Class | Intermediate Used | Target Application | Key Finding | Reference |

|---|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | 4-Fluorobenzyl bromide | Antimycobacterial | 4-fluoro substitution on the benzyl ring resulted in a highly potent compound (MIC = 2.9 µM). | nih.gov |

| Substituted Benzimidazoles | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | Antiviral, Antibacterial, Metabolic Disease | Serves as a versatile starting point for a wide array of biologically active molecules. | nbinno.com |

Heterocyclic compounds are foundational structures in drug discovery. rsc.orgresearchgate.net The introduction of fluorine into these scaffolds is a widely used strategy to enhance their therapeutic potential. rsc.org 4-Fluorobenzyl bromide, a derivative of this compound, serves as a key reagent for the N-alkylation of various heterocyclic cores. This process directly incorporates the fluorinated benzyl group, leading to the formation of more complex fluorinated heterocyclic systems.

Research has demonstrated the use of 4-fluorobenzyl bromide in the preparation of diverse heterocyclic structures, including:

Fluorinated Indole Derivatives : Used in the synthesis of 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole. sigmaaldrich.com

Fluorinated Isatin Derivatives : Employed to create 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin and its analogues, which are investigated for various biological activities. sigmaaldrich.com

Fluorinated Purine Derivatives : Utilized in the synthesis of 8-bromo-9-(4-fluorobenzyl) adenine (B156593) and 8-bromo-3-(4-fluorobenzyl) adenine, which have been explored as potential HIV integrase inhibitors. sigmaaldrich.com

The synthesis of these compounds often involves the reaction of the heterocyclic nitrogen atom with the electrophilic benzylic carbon of the 4-fluorobenzyl halide, forming a stable carbon-nitrogen bond. The judicious incorporation of the 4-fluorobenzyl moiety is a key step in building libraries of fluorinated heterocycles for screening in drug discovery programs. rsc.org

Beyond its role as a building block for larger structures, the fluorinated benzyl moiety itself is a core component of many biologically active molecules. The synthesis of these derivatives often leverages the reactivity of precursors like 4-fluorobenzyl bromide to attach the fluorinated scaffold to a pharmacophore.

One area of research is the development of antiplasmodial agents. A library of fluorine-based 3-benzylmenadiones was synthesized to evaluate their activity against Plasmodium. mdpi.com These syntheses can be achieved through methods like the Kochi-Anderson reaction, which couples a phenylacetic acid with menadione, or via photoredox benzylation using a benzyl bromide derivative. mdpi.com

In another study, fluorinated benzyl ethers were synthesized and evaluated as alternative protecting groups in oligosaccharide synthesis. wiserpub.com The reaction of methyl-α-D-mannopyronoside with various fluorinated benzyl bromides via Williamson ether synthesis yielded products with enhanced NMR spectral resolution, demonstrating a practical application in complex carbohydrate chemistry. wiserpub.com Furthermore, the synthesis of biologically stable [¹⁸F]-labeled benzylfluoride derivatives has been explored, where substitutions on the aromatic ring are crucial for preventing in vivo defluorination. nih.gov For example, it was found that a 3-chloro substitution on the benzyl ring significantly increased the stability of the benzylfluoride moiety. nih.gov

Radiochemistry and PET Tracer Development using Fluorinated Benzyl Scaffolds

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes. frontiersin.orgnih.gov Fluorine-18 (B77423) (¹⁸F) is an ideal radionuclide for PET due to its favorable half-life (109.7 min) and low positron energy, which allows for high-resolution imaging. frontiersin.orgnih.govnih.gov Fluorinated benzyl scaffolds, including derivatives of this compound, are highly attractive for creating ¹⁸F-labeled PET tracers. researchgate.net

The introduction of the ¹⁸F isotope onto a benzyl scaffold is most commonly achieved through a direct nucleophilic substitution reaction (Sₙ2). nih.govacs.org This strategy typically involves reacting a precursor molecule containing a good leaving group at the benzylic position with a source of [¹⁸F]fluoride ions.

Common features of this labeling strategy include:

Precursors : Benzyl bromides are attractive precursors because their synthesis is often straightforward. researchgate.net Other leaving groups like tosylates and mesylates are also effective. nih.gov

Reaction Conditions : The radiofluorination is typically performed using [¹⁸F]fluoride activated by a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K₂₂₂) complex, in an aprotic solvent like acetonitrile (B52724) at elevated temperatures. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Radionuclide | [¹⁸F]Fluoride (F⁻) | acs.org |

| Precursor | Benzyl bromide or benzyl tosylate | nih.govresearchgate.net |

| Activation System | Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) | acs.org |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | acs.org |

| Temperature | 80-120 °C | researchgate.net |

Despite the stability concerns, the direct labeling of benzylic positions remains an attractive method due to the potential for high labeling yields under relatively mild conditions. researchgate.net

When direct radiofluorination of a complex target molecule is not feasible due to harsh reaction conditions or precursor instability, an indirect or "modular build-up" approach is employed. nih.govnih.govsemanticscholar.org This strategy relies on the synthesis of small, easily labeled ¹⁸F-intermediates, or synthons, which are then coupled to the larger molecule of interest in a subsequent step. nih.govresearchgate.net

The modular build-up approach offers several advantages:

Versatility : It allows for the labeling of complex biomolecules, such as peptides and proteins, that would not tolerate direct fluorination conditions. researchgate.netacs.org

Efficiency : The initial radiofluorination step on a small, reactive intermediate is often rapid and high-yielding. nih.gov

Late-Stage Functionalization : The ¹⁸F-labeled synthon can be introduced at a late stage of the synthesis, which is crucial given the short half-life of fluorine-18. semanticscholar.org

Small ¹⁸F-labeled aryl intermediates, such as [¹⁸F]fluorobenzyl derivatives, are valuable synthons in this approach. nih.gov These intermediates are designed with a reactive functional group that allows for subsequent coupling reactions, such as click chemistry, amide bond formation, or palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net While this multi-step process can be complicated by the need for intermediate purification steps, it is an indispensable strategy for producing a wide range of complex PET radiotracers that are otherwise inaccessible. nih.gov

Development of Radiopharmaceuticals for Imaging Studies

The 4-fluorobenzyl moiety, a key structural component of this compound, is of significant interest in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The introduction of the radioactive isotope fluorine-18 (¹⁸F) into this group allows for the creation of tracers to visualize and study biological processes in vivo.

Research has focused on incorporating the 4-[¹⁸F]fluorobenzyl group into larger molecules designed to target specific biological entities, such as enzymes or receptors in the brain. For example, a derivative, 1-(4-[¹⁸F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-[¹⁸F]FDP), was synthesized as an analog of the drug donepezil (B133215) to act as a radioligand for acetylcholinesterase (AChE). nih.gov Although this tracer showed potent biological activity in vitro, it exhibited nonspecific distribution in the brain during animal studies, suggesting it may not be suitable for its intended imaging purpose. nih.gov

In another study, novel PET radioligands for the NR2B subunit of NMDA receptors were developed containing the 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety. nih.gov However, these compounds demonstrated poor brain penetration and underwent significant radiodefluorination in vivo, where the fluorine-18 atom is cleaved from the molecule. nih.gov This metabolic instability led to high radioactivity accumulation in bones, a common issue with some fluorinated radiotracers. These findings have led researchers to recommend cautious use of the 4-(4-[¹⁸F]-fluorobenzyl)piperidine structure in the design of new PET radiotracers. nih.gov

| Radiopharmaceutical Candidate | Target | Imaging Technique | Key Finding |

| 1-(4-[¹⁸F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | PET | Demonstrated nonspecific brain distribution in mice, limiting its suitability. nih.gov |

| RGH-896 and related compounds containing the 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety | NR2B NMDA Receptors | PET | Showed poor brain penetration and significant in vivo radiodefluorination. nih.gov |

Material Science and Advanced Materials Research

Synthesis of Fluorinated Polymers and Monomers

Fluorinated polymers are highly valued for their chemical resistance, thermal stability, and unique surface properties. fluorine1.ru While this compound is not commonly used as a direct monomer, structurally related fluorinated benzyl and styrenic compounds are integral to the synthesis of advanced fluoropolymers.

One area of research involves the chemical modification of existing polymers to introduce fluorine. researchgate.net Another approach is the direct polymerization of fluorinated monomers. For instance, linear fluorinated poly(benzyl ether)s have been synthesized through the condensation polymerization of fluorinated benzyl alcohol derivatives. rsc.org These polymers are studied to understand how molecular architecture—linear versus hyperbranched—affects their properties. In one study, a linear fluorinated poly(benzyl ether) was found to have a glass transition temperature of 53 °C and thermal stability up to 290 °C, similar to its hyperbranched counterpart. rsc.org

Furthermore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been used to synthesize copolymers from fluorine-containing styrene (B11656) derivatives like 4-fluorostyrene. fluorine1.ru This method allows for the creation of narrowly dispersed block copolymers with well-defined molecular weights, which are useful for creating specialized materials such as anion-exchange membranes. fluorine1.ru

| Polymer Type | Monomers/Precursors | Polymerization Method | Key Properties/Applications |

| Linear Fluorinated Poly(benzyl ether)s | 3-{[(tert-butyl)dimethylsilyl]oxy}-5-[(2′,3′,4′,5′,6′-pentafluoro)oxy]benzyl alcohol | Condensation Polymerization | Thermally stable up to 290 °C; used to study effects of polymer architecture. rsc.org |

| Poly(vinylbenzyl chloride)-based Copolymers | 4-fluorostyrene (4-FS) and vinylbenzyl chloride (VBC) | RAFT Polymerization | Narrow molecular weight distributions; used for anion-exchange membranes. fluorine1.ru |

| AAB Periodic Copolymers | Benzyl vinyl ether (BnVE) and Pentafluorophenylacrylate (PFA) | Radical Copolymerization | Backbone structure allows for efficient degradation under acidic conditions. nih.gov |

Applications in Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as frequency conversion and optical switching. tcichemicals.comsamaterials.com Organic molecules, in particular, have attracted significant interest for NLO applications due to the high mobility of π-electrons in their structures. tcichemicals.comresearchgate.net

The field of NLO materials relies on "molecular engineering"—the deliberate design and synthesis of molecules with specific electronic properties to enhance NLO effects. jhuapl.edu Key characteristics of effective organic NLO materials often include a delocalized π-electron system and the presence of electron-donating and electron-accepting groups, which can enhance molecular polarizability.

While there is extensive research into various organic NLO materials like 2-methyl-4-nitroaniline (B30703) (MNA) and derivatives of 4-nitroaniline, the direct application or study of this compound in this context is not widely documented in the literature. researchgate.netjhuapl.edu The suitability of a compound for NLO applications depends on a complex interplay of its molecular structure, electronic properties, and crystalline arrangement. The research focus has historically been on compounds with stronger polarization, such as those containing nitro groups. researchgate.net Therefore, while fluorinated organic compounds are a broad class of materials, specific research into the NLO properties of this compound remains a potential area for future investigation.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for C-F Bond Transformations

The activation and transformation of the carbon-fluorine (C-F) bond in fluoro-aromatic compounds is a pivotal area of research in organic chemistry. mdpi.com The inherent strength and polarity of the C-F bond present considerable challenges, making the development of efficient catalytic systems a priority. researchgate.net These systems are crucial for converting readily available fluoro-aromatics into more valuable fluorine-containing or fluorine-free products through reactions like carbon-carbon coupling, hydrodefluorination, and carbon-heteroatom bond formation. mdpi.com

Transition metal catalysts, particularly those based on nickel and palladium, have shown significant promise in activating C-F bonds. mdpi.comresearchgate.net Nickel complexes, for instance, have been effectively used in coupling reactions between fluoro-aromatics and Grignard reagents or organozinc reagents. mdpi.com Similarly, palladium-catalyzed systems have been successful in cross-coupling reactions, such as the Sonogashira coupling of fluoro-aromatics with terminal alkynes. researchgate.net

While transition metal catalysts are effective, they often require harsh reaction conditions and can have environmental drawbacks. mdpi.com This has spurred research into transition-metal-free systems for C-F bond activation. mdpi.com These alternative approaches aim to provide more environmentally benign methods for chemical bond transformations. mdpi.com

Recent research has also highlighted photocatalytic systems for C-F bond activation. An organic photoredox catalyst system has been shown to efficiently reduce C-F bonds to generate carbon-centered radicals, which can then be used in hydrodefluorination and cross-coupling reactions. nih.gov This method allows for the general use of organofluorines as synthetic building blocks under mild conditions. nih.gov

Another innovative approach involves the use of a self-assembled resorcinarene (B1253557) capsule that can activate alkyl (sp3) C-F bonds under mild conditions without the need for strong acids. frontiersin.org This supramolecular catalyst is believed to activate the C-F bond through hydrogen bonding and stabilize the resulting carbocation intermediates. frontiersin.org

| Catalyst System | Reactants | Product Type | Key Features |

| Nickel(II) complexes with bidentate phosphine (B1218219) ligands | Fluoro-aromatics, Grignard reagents | N-heterocyclic biphenyl (B1667301) compounds | Efficient defluorocoupling reaction. mdpi.com |

| PdCl2(PCy3)2 | Fluorobenzene (B45895), Grignard reagents | Ortho-substituted cross-coupling products | Excellent catalyst for ortho-selective cross-coupling. mdpi.com |

| Organic photoredox catalyst | Organofluorines | Hydrodefluorinated or cross-coupled products | Mild reaction conditions, generates carbon-centered radicals. nih.gov |

| Self-assembled resorcinarene capsule | Alkyl fluorides | Alkenes, cyclized products, or benzylated arenes | Mild conditions, no strong Brønsted or Lewis acids required. frontiersin.org |

Sustainable Synthesis of Fluorinated Benzyl (B1604629) Compounds

The development of sustainable and environmentally friendly methods for synthesizing fluorinated compounds is a growing area of focus in green chemistry. wjpmr.comeurekalert.org Traditional methods often involve harsh reagents and produce significant waste. wjpmr.com Modern approaches aim to improve efficiency and reduce the environmental impact of these syntheses. ijcce.ac.ir

One promising sustainable method is the use of visible light-induced photocatalysis. rsc.org This technique has been employed for the deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF6) as a fluorinating agent. rsc.org This reaction is notable for its use of a potent greenhouse gas as a reagent, thereby contributing to its degradation and utilization. rsc.org The process is compatible with various substrates and is not sensitive to air or moisture. rsc.org

Electrocatalysis offers another green alternative for the synthesis of benzyl fluorides from benzyl alcohols, also utilizing SF6 as the fluorine source. thieme-connect.com This method avoids the need for chemical reductants and provides a new pathway for the efficient use of SF6. thieme-connect.com

The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are central to the development of these sustainable synthetic routes. wjpmr.com Solvent-free and atom-efficient methods are being explored to further reduce the environmental footprint of chemical processes. wjpmr.com For instance, a green, solvent-free method for the synthesis of benzilic acid from benzil (B1666583) has been shown to have a higher yield compared to conventional methods. wjpmr.com

| Synthetic Method | Starting Material | Fluorinating Agent | Key Advantages |

| Visible light-induced photocatalysis | Benzyl alcohols | Sulfur hexafluoride (SF6) | Utilizes a greenhouse gas, not air or moisture sensitive. rsc.org |

| Electrocatalysis | Benzyl alcohols | Sulfur hexafluoride (SF6) | Avoids excessive chemical reductants, mild conditions. thieme-connect.com |

| Photoinduced atom transfer radical addition | Styrenes | Not specified | Mild, atom-economical, low photocatalyst loading. nih.gov |

Exploration of New Biological Activities of 1-Benzyl-4-fluorobenzene Derivatives

The incorporation of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.gov This has made fluorinated compounds, including derivatives of this compound, attractive candidates for drug discovery and development. mdpi.commdpi.com

Derivatives of fluorinated benzyl compounds have been investigated for a range of biological activities. For example, fluorinated benzyl carbamates of 4-aminosalicylanilides have been designed as potential anticholinesterase and anti-inflammatory agents. mdpi.com The lipophilicity of these compounds, which is influenced by fluorination, plays a crucial role in their biological activity. mdpi.com

Benzimidazole (B57391) derivatives containing fluorine have also shown promise. mdpi.com The trifluoromethyl group, in particular, has been shown to enhance the potency of some benzimidazole derivatives against various viruses. mdpi.com Similarly, benzimidazole analogues with a 2,4-fluorinated benzyl ring have demonstrated significant antifungal activity. mdpi.com The introduction of fluorine can also enhance the rate of absorption and in vivo transport of drugs. mdpi.com

Computational methods, such as molecular docking and density functional theory (DFT) calculations, are increasingly being used to predict the biological activities of new compounds. biointerfaceresearch.comdntb.gov.ua These in silico studies can help to identify promising candidates for further experimental investigation and to understand the structure-activity relationships of these molecules. biointerfaceresearch.com For instance, docking analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives has suggested potential antioxidant and antihypertensive properties. biointerfaceresearch.com

| Compound Class | Potential Biological Activity | Rationale for Fluorination |

| Fluorinated benzyl carbamates | Anticholinesterase, Anti-inflammatory | Influences lipophilicity and biological activity. mdpi.com |

| Fluorinated benzimidazole derivatives | Antiviral, Antifungal | Enhances potency, absorption, and in vivo transport. mdpi.com |

| Benzenesulphonamide derivatives | Anti-inflammatory, Antimicrobial, Antioxidant | Modification of chemical structure to enhance activity. nih.gov |

Advanced Spectroscopic and Characterization Techniques in Fluorine Chemistry

The unique properties of the fluorine atom necessitate specialized analytical techniques for the characterization of organofluorine compounds. wikipedia.org 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. wikipedia.orgresearchgate.netnih.govrsc.org The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.orgaiinmr.com Furthermore, the large chemical shift dispersion in 19F NMR provides excellent resolution for distinguishing between different fluorine environments within a molecule. wikipedia.org This technique is invaluable for determining the molecular structure of fluorine-containing compounds. aiinmr.com

Vibrational spectroscopy, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, is another important method for characterizing C-F bonds. researchgate.netnih.gov The C-F bond stretching vibration appears in the infrared spectrum and can provide information about the bonding nature and local environment of the fluorine atom. wikipedia.org Polarized ATR-FTIR can even be used to investigate the orientation and location of C-F groups in materials like fluorinated graphene. nih.gov The vibrational Stark effect (VSE) of the C-F stretching mode can also be used as a probe for local electric fields, offering insights into electrostatic interactions. aip.org

Computational and quantum-chemical studies play an increasingly important role in complementing experimental data. researchgate.net Density Functional Theory (DFT) calculations can be used to predict geometrical parameters, vibrational frequencies, and molecular reactive properties of fluorinated compounds. biointerfaceresearch.com These theoretical calculations can aid in the interpretation of spectroscopic data and provide a deeper understanding of the electronic structure and reactivity of these molecules. researchgate.net

| Technique | Information Provided | Advantages in Fluorine Chemistry |

| 19F NMR Spectroscopy | Molecular structure, number and environment of fluorine atoms | High sensitivity, large chemical shift dispersion, 100% natural abundance of 19F. wikipedia.orgresearchgate.netnih.govrsc.orgaiinmr.com |

| ATR-FTIR Spectroscopy | C-F bond vibrations, bonding nature, orientation | Can distinguish different types of C-F bonds, sensitive to local environment. researchgate.netnih.govwikipedia.org |

| Computational Methods (e.g., DFT) | Geometrical parameters, vibrational frequencies, electronic properties | Complements experimental data, provides insights into structure and reactivity. biointerfaceresearch.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-fluorobenzene, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts benzylation of fluorobenzene derivatives. To optimize yield:

- Use anhydrous AlCl₃ as a catalyst in a halogenated solvent (e.g., dichloromethane) under inert atmosphere .

- Monitor reaction progress via TLC or GC-MS to minimize side products like diarylmethanes.

- Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use H and C NMR to verify the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and fluorine coupling patterns. Fluorine-19 NMR can confirm substitution position .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities <1% .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks (expected m/z: 200.08 for C₁₃H₁₁F) .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer :

- Store in amber glass vials under nitrogen at –20°C to inhibit oxidation.

- Avoid prolonged exposure to light or moisture, as the benzyl group can undergo hydrolytic cleavage .

Advanced Research Questions

Q. How do electronic effects of the benzyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The fluorine atom’s electronegativity deactivates the benzene ring, while the benzyl group donates electron density via resonance.

- Validate experimentally using Suzuki-Miyaura couplings: Compare reaction rates with para-substituted aryl halides .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing aryne vs. radical pathways)?

- Methodological Answer :

- Mechanistic Probes : Use radical scavengers (TEMPO) or isotopic labeling (O₂) to identify intermediates .

- Kinetic Analysis : Conduct time-resolved IR or stopped-flow NMR to track pathway dominance under varying temperatures or catalysts .

Q. How can computational models predict thermodynamic stability and degradation products of this compound?

- Methodological Answer :

- Employ QSPR (Quantitative Structure-Property Relationship) models with descriptors like Hammett constants (σₚ for fluorine) and bond dissociation energies.

- Simulate degradation pathways (e.g., photolysis) using Chemsketch or ADF software, validated via GC-MS .

Q. What catalytic systems enhance regioselectivity in functionalizing this compound?

- Methodological Answer :

- Screen transition-metal catalysts (Pd, Ni) with chelating ligands (e.g., bipyridine) to direct C–H activation.

- Use directing groups (e.g., pyridyl) to achieve meta-substitution, countering fluorine’s ortho/para-directing effects .

Q. How do solvent polarity and additives affect crystallization dynamics of this compound derivatives?

- Methodological Answer :

- Perform solvent screening (Hansen solubility parameters) with anti-solvent addition (e.g., hexane in DCM).

- Analyze crystal packing via X-ray diffraction to correlate solvent polarity with polymorphism .

Data Contradiction Analysis